6-Chloro-3-[3-(1H-imidazol-1-yl)-2-methylpropyl]quinazolin-4(3H)-one, also known by its CAS number 110552-41-5, is a compound that belongs to the class of quinazolinones. This chemical structure features a quinazoline core substituted with a chloro group and an imidazolyl side chain. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of certain kinases involved in various cellular processes.
The compound can be sourced from chemical databases and scientific literature, where it is often discussed in the context of its synthesis, biological activities, and potential therapeutic applications. Notably, it is listed in databases such as ChemBK and DrugBank, which provide detailed chemical information including molecular structure and properties .
6-Chloro-3-[3-(1H-imidazol-1-yl)-2-methylpropyl]quinazolin-4(3H)-one is classified as a quinazolinone derivative. Quinazolinones are a significant class of heterocyclic compounds known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. This particular compound is recognized for its role in inhibiting phosphoinositide 3-kinase delta (PI3Kδ), which is implicated in various diseases including cancer and inflammation .
The synthesis of 6-chloro-3-[3-(1H-imidazol-1-yl)-2-methylpropyl]quinazolin-4(3H)-one typically involves multi-step organic reactions. The general synthetic route can be outlined as follows:
The synthesis may require careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. Analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed to monitor the progress of the reaction and confirm the identity of the product .
The molecular formula for 6-chloro-3-[3-(1H-imidazol-1-yl)-2-methylpropyl]quinazolin-4(3H)-one is , with a molar mass of 302.76 g/mol. The compound features a quinazoline ring system with a chlorine atom at position 6 and a side chain that includes an imidazole moiety.
6-Chloro-3-[3-(1H-imidazol-1-yl)-2-methylpropyl]quinazolin-4(3H)-one can undergo various chemical reactions typical for quinazolinone derivatives:
These reactions are significant for modifying the compound to enhance its biological activity or to explore structure-activity relationships in medicinal chemistry .
The mechanism of action for 6-chloro-3-[3-(1H-imidazol-1-yl)-2-methylpropyl]quinazolin-4(3H)-one primarily involves inhibition of phosphoinositide 3-kinase delta (PI3Kδ). This kinase plays a crucial role in signaling pathways that regulate cell growth, proliferation, and survival.
Inhibition of PI3Kδ by this compound can lead to reduced signaling through downstream pathways such as AKT/mTOR, which are often dysregulated in cancerous cells. This action suggests potential therapeutic applications in oncology and inflammatory diseases .
The compound exhibits typical physical properties associated with quinazolinones:
Key chemical properties include:
These properties are essential for determining suitable formulation strategies for pharmaceutical applications .
6-Chloro-3-[3-(1H-imidazol-1-yl)-2-methylpropyl]quinazolin-4(3H)-one has potential applications in several scientific fields:
The quinazolinone core is typically constructed via cyclocondensation of anthranilic acid derivatives with carbonyl sources. Anthranilic acid reacts with ortho-esters or formamide to generate 4(3H)-quinazolinone intermediates, while substituted variants like 2-amino-5-chlorobenzoic acid yield halogenated precursors essential for target compound synthesis . Advanced multicomponent approaches enable simultaneous incorporation of the imidazole-containing side chain during core assembly, significantly reducing synthetic steps. For example, one-pot reactions involving 2-aminobenzamide, triethyl orthoacetate, and 3-(1H-imidazol-1-yl)-2-methylpropan-1-amine under acidic conditions directly yield 3-substituted quinazolinones .
Table 1: Comparative Analysis of Quinazolinone Core Assembly Methods
Starting Material | Cyclizing Agent | Reaction Conditions | Intermediate Yield | Key Advantage |
---|---|---|---|---|
Anthranilic acid | Triethyl orthoformate | Reflux, acetic acid, 6h | 78% | Single-step core formation |
2-Amino-5-chlorobenzamide | Formamide | 180°C, 3h | 85% | Integrated chlorination |
Methyl anthranilate | Benzyl alcohol/t-BuONa/O₂ | 120°C, 24h [2] | 82% | Oxidative green synthesis |
2-Aminobenzonitrile | Aldehyde/oxidant | Microwave, 150°C, 30min [10] | 89% | Rapid imine formation/cyclization |
Optimization studies reveal that electron-withdrawing substituents (e.g., 6-chloro) accelerate cyclization kinetics by enhancing carbonyl electrophilicity. Solvent selection profoundly impacts yield, with polar aprotic solvents like DMF favoring cyclodehydration over nucleophilic side reactions .
Selective chlorination at the quinazolinone C6 position employs phosphorus oxychloride (POCl₃) as the predominant reagent, with catalytic dimethylformamide (DMF) enhancing electrophilicity through Vilsmeier complex formation. Kinetic studies demonstrate complete conversion within 2 hours at 110°C when using 2.5 equivalents of POCl₃, achieving >90% isolated yield of 6,7-dichloro intermediates. Regioselective monochlorination requires precise stoichiometric control (1.2 equiv POCl₃) and low-temperature protocols (70°C) [3].
Imidazole side-chain installation utilizes nucleophilic displacement of halogenated precursors with 1-(2-methylpropyl)imidazole. Transition metal-free conditions employ phase-transfer catalysts (tetrabutylammonium bromide, 10 mol%) in dichloroethane at 80°C, yielding 70–75% coupled product. Palladium-catalyzed approaches (Pd(OAc)₂/XPhos, 5 mol%) in toluene/K₂CO₃ enable coupling at lower temperatures (60°C) but increase metal contamination risk [3]. Copper(I)-mediated reactions (CuI/1,10-phenanthroline) in DMF at 100°C achieve 85% yield but require rigorous oxygen exclusion [3].
Table 2: Catalytic Systems for Imidazole Functionalization
Catalyst System | Base/Solvent | Temperature/Time | Yield | Residual Metal (ppm) |
---|---|---|---|---|
None (neat) | K₂CO₃/DMF | 120°C, 24h | 68% | Not detected |
Pd(OAc)₂/XPhos | Cs₂CO₃/toluene | 80°C, 12h | 82% | 350–450 |
CuI/neocuproine | K₃PO₄/dioxane | 100°C, 8h | 85% | 150–220 |
TBAB (phase-transfer) | KOH/H₂O-toluene | 90°C, 6h | 78% | Not detected |
Microwave irradiation revolutionizes synthesis by reducing reaction times from hours to minutes while improving yields. Cyclocondensation of 2-amino-5-chlorobenzamide with trimethyl orthoformate under microwave irradiation (300W, 150°C) completes in 15 minutes with 92% yield, versus 6 hours for conventional heating (78% yield) . Similarly, imidazole N-alkylation achieves 95% conversion in 20 minutes at 120°C using K₂CO₃ in solvent-free conditions, eliminating solvent purification steps and reducing energy consumption by 60% [10].
Solvent-free mechanochemical approaches utilize high-speed ball milling for quinazolinone formation. Co-grinding anthranilamide derivatives, aldehyde, and ammonium acetate with catalytic p-TsOH at 30 Hz for 20 minutes affords 3-substituted quinazolinones in 88–94% yield. This method demonstrates particular efficacy for moisture-sensitive intermediates by excluding aqueous workups [10].
Table 3: Microwave Optimization for Key Synthetic Steps
Reaction Step | Conventional Conditions | Microwave Conditions | Yield Improvement | Energy Reduction |
---|---|---|---|---|
Quinazolinone cyclization | 110°C, 6h, DMF (75%) | 150°C, 15min, solventless (92%) | +17% | 85% |
Chlorination | 110°C, 3h, POCl₃ (82%) | 130°C, 25min, POCl₃/DCE (90%) | +8% | 78% |
Imidazole alkylation | 120°C, 24h, K₂CO₃/DMF (70%) | 140°C, 30min, K₂CO₃/neat (95%) | +25% | 89% |
Sustainable synthesis prioritizes atom economy, catalyst recyclability, and benign solvents. Molecular oxygen serves as a terminal oxidant in quinazolinone formation from 2-aminobenzamides and alcohols, replacing toxic metal oxidants. Using t-BuONa (1.5 equiv) under O₂ atmosphere at 120°C, the reaction achieves 82% yield with water as the sole byproduct [2] [6]. Heterogeneous catalysts like Amberlyst-15 or zeolite-immobilized acids facilitate quinazolinone cyclization and are recoverable via simple filtration, maintaining >90% activity over five cycles [6].
Solvent selection follows CHEM21 metrics: 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) replace carcinogenic ethereal solvents. Lifecycle analysis reveals that switching from DMF to 2-MeTHF reduces process mass intensity by 40% and eliminates reproductive toxicity concerns. Aqueous micellar catalysis using TPGS-750-M surfactant enables nanoreactor formation, achieving 88% yield for imidazole coupling at ambient temperature while simplifying product isolation via phase separation [6].
Table 4: Environmental Impact Assessment of Solvents
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: